molecular formula C22H22N4O B7696593 N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7696593
M. Wt: 358.4 g/mol
InChI Key: GSBOZNBITUIGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, and a benzamide moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-3-4-12-26-21-18(14-17-13-15(2)10-11-19(17)23-21)20(25-26)24-22(27)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBOZNBITUIGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Mechanism of Action

The mechanism of action of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can be compared with other quinolinyl-pyrazole derivatives. Similar compounds include:

These compounds share a similar core structure but differ in the substituents attached to the pyrazoloquinoline and benzamide moieties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.